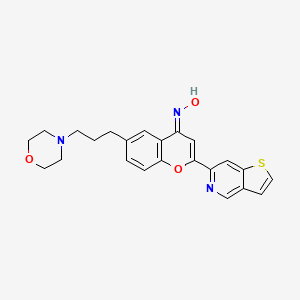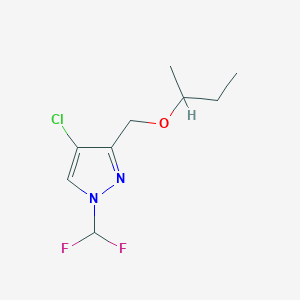
Foliglurax
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PXT002331, also known as Foliglurax, is a synthetic organic compound developed by Prexton Therapeutics. It is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound has been primarily investigated for its potential use in the treatment of Parkinson’s disease, aiming to provide symptomatic relief by modulating glutamate activity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PXT002331 involves several steps, starting from commercially available starting materialsThe final product is obtained through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of PXT002331 follows similar synthetic routes as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
PXT002331 undergoes various chemical reactions, including:
Oxidation: The nitroso group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a tool compound for studying the modulation of metabotropic glutamate receptors.
Biology: Investigating the role of mGluR4 in neuronal signaling and neuroprotection.
Medicine: Developing new therapeutic strategies for Parkinson’s disease and other neurodegenerative disorders.
Industry: Potential use in the development of new drugs targeting mGluR4 .
Mechanism of Action
PXT002331 exerts its effects by positively modulating the activity of the metabotropic glutamate receptor 4 (mGluR4). This modulation enhances the receptor’s response to glutamate, leading to reduced feedback inhibition within the substantia nigra pars compacta. This reduction in inhibition helps alleviate motor symptoms associated with Parkinson’s disease by improving the initiation of movement .
Comparison with Similar Compounds
Similar Compounds
PHCCC: Another positive allosteric modulator of mGluR4, but with different pharmacokinetic properties.
ADX88178: A selective mGluR4 modulator with potential therapeutic applications in Parkinson’s disease.
VU0361737: A potent mGluR4 modulator with demonstrated efficacy in preclinical models of Parkinson’s disease
Uniqueness of PXT002331
PXT002331 stands out due to its high selectivity and potency as a positive allosteric modulator of mGluR4. It has shown significant brain penetration and consistent activity across various preclinical models of Parkinson’s disease. These properties make it a promising candidate for further clinical development .
Properties
CAS No. |
1883329-53-0 |
|---|---|
Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+ |
InChI Key |
ZTEDNASHAWNBKQ-NCELDCMTSA-N |
SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Isomeric SMILES |
C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4 |
Canonical SMILES |
C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4 |
Key on ui other cas no. |
1883329-53-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653580.png)
![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653582.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653585.png)
![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B1653588.png)



![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1653593.png)
